molecular formula C22H34O9 B121963 7-O-(Galactosyl)brefeldin A CAS No. 156663-50-2

7-O-(Galactosyl)brefeldin A

Katalognummer B121963
CAS-Nummer: 156663-50-2
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: WMQPIXSJUDBUIO-HPOHLNNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-O-(Galactosyl)brefeldin A (GBA) is a derivative of brefeldin A, a fungal metabolite that has been widely used as a tool in cell biology research. GBA has a galactose moiety attached to the 7-O position of the brefeldin A molecule, which enhances its solubility in aqueous solutions. GBA has been shown to have a variety of biological effects, including inhibition of protein transport, induction of Golgi fragmentation, and modulation of cytokinesis.

Wissenschaftliche Forschungsanwendungen

  • Biological Derivatization and Physicochemical Properties :

    • 7-O-(Galactosyl)brefeldin A has been produced through biological derivatization via transglycosylation in Penicillium brefeldianum, and this compound is the first glycosylated brefeldin A derivative prepared. The study discussed its detection, isolation, and physicochemical properties (Grabley et al., 1994).
  • Effects on Galactosphingolipid Synthesis :

    • Research has examined the effects of Brefeldin A on the synthesis of galactosylceramide sulfate and its precursor galactosylceramide in Schwann cells, indicating different intracellular sites of synthesis for these glycolipids (Farrer et al., 1995).
  • Impact on Golgi Structure and Ricin Transport :

    • Studies have shown that Brefeldin A can affect the Golgi structure and impact the transport of the protein toxin ricin in cells. This research provides insights into the correlation between Golgi structure and the toxic effects of certain compounds (Sandvig et al., 1991).
  • Influence on Oligosaccharide Processing :

    • The use of Brefeldin A has revealed insights into the processing of asparagine-linked oligosaccharides, indicating a decrease in branching of complex-type glycans and an increase in the formation of hybrid-type glycans (Chawla & Hughes, 1991).
  • Mechanisms of Brefeldin A Action :

    • Research has explored the molecular mechanisms of Brefeldin A's action, specifically how it inhibits proteins that activate ADP-ribosylation factors (Arfs), thus affecting the structural and functional organization of the Golgi (Chardin & McCormick, 1999).
  • Endocytosis of Cell Wall Pectins :

    • Studies on Brefeldin A-induced compartments in plants have shown its role in the endocytosis of cell wall pectins in meristematic root cells, highlighting its influence on cellular processes in plants (Baluška et al., 2002).
  • Initiation of Decorin Glycosaminoglycan Chain :

    • Research has identified the initiation of the decorin glycosaminoglycan chain in the endoplasmic reticulum-Golgi intermediate compartment, indicating the complexity of intracellular processes affected by Brefeldin A (Jönsson et al., 2003).
  • Uncoupling of Ganglioside Biosynthesis :

    • The effects of Brefeldin A on glycosphingolipid metabolism have been studied, showing significant inhibition of ganglioside biosynthesis beyond certain stages, suggesting specific localization of synthases in the Golgi apparatus (van Echten et al., 1990).

Eigenschaften

CAS-Nummer

156663-50-2

Produktname

7-O-(Galactosyl)brefeldin A

Molekularformel

C22H34O9

Molekulargewicht

442.5 g/mol

IUPAC-Name

(1S,2S,3E,11E,13R)-2-hydroxy-7-methyl-15-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

InChI

InChI=1S/C22H34O9/c1-12-5-3-2-4-6-13-9-14(10-15(13)16(24)7-8-18(25)29-12)30-22-21(28)20(27)19(26)17(11-23)31-22/h4,6-8,12-17,19-24,26-28H,2-3,5,9-11H2,1H3/b6-4+,8-7+/t12?,13-,14?,15-,16-,17+,19-,20-,21+,22+/m0/s1

InChI-Schlüssel

WMQPIXSJUDBUIO-HPOHLNNVSA-N

Isomerische SMILES

CC1CCC/C=C/[C@H]2CC(C[C@@H]2[C@H](/C=C/C(=O)O1)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O

Kanonische SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyme

7-Gal-brefeldin A
7-O-(galactosyl)brefeldin A
7-O-beta-D-galactosyl-brefeldin A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-(Galactosyl)brefeldin A
Reactant of Route 2
7-O-(Galactosyl)brefeldin A
Reactant of Route 3
7-O-(Galactosyl)brefeldin A
Reactant of Route 4
7-O-(Galactosyl)brefeldin A
Reactant of Route 5
7-O-(Galactosyl)brefeldin A
Reactant of Route 6
7-O-(Galactosyl)brefeldin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.